o-Toluidine-4-sulfonic acid sodium salt tetrahydrate
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Overview
Description
o-Toluidine-4-sulfonic acid sodium salt tetrahydrate, also known as sodium 4-amino-3-methylbenzenesulfonate tetrahydrate, is a chemical compound with the molecular formula C7H8NO3S.Na.4H2O . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluidine-4-sulfonic acid sodium salt tetrahydrate typically involves the sulfonation of o-toluidine. The reaction is carried out by treating o-toluidine with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale sulfonation reactors and efficient neutralization systems to handle the exothermic nature of the reactions. The final product is then crystallized and purified to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
o-Toluidine-4-sulfonic acid sodium salt tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
o-Toluidine-4-sulfonic acid sodium salt tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of o-Toluidine-4-sulfonic acid sodium salt tetrahydrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds with electrophiles. Additionally, the sulfonic acid group can undergo various transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminotoluene-5-sulfonic acid sodium salt tetrahydrate
- Sodium 2-aminotoluene-5-sulfonate tetrahydrate
- Sodium o-Toluidine-4-sulfonate tetrahydrate
- 4-Amino-3-methylbenzenesulfonic acid sodium salt tetrahydrate
Uniqueness
o-Toluidine-4-sulfonic acid sodium salt tetrahydrate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
sodium;4-amino-3-methylbenzenesulfonate;tetrahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Na.4H2O/c1-5-4-6(12(9,10)11)2-3-7(5)8;;;;;/h2-4H,8H2,1H3,(H,9,10,11);;4*1H2/q;+1;;;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNQDVLZYGZNMD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.O.O.O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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